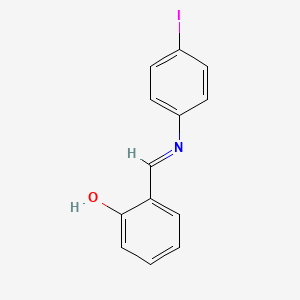

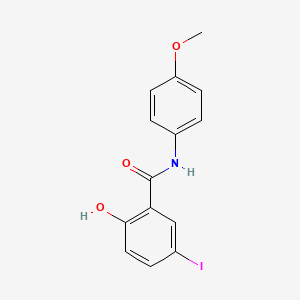

2-Hydroxy-5-iodo-N-(4-methoxy-phenyl)-benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

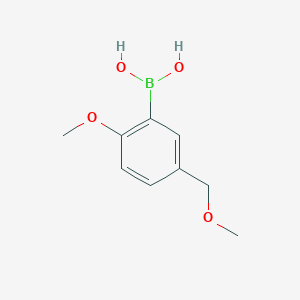

2-Hydroxy-5-iodo-N-(4-methoxy-phenyl)-benzamide (HIMPB) is an important organic compound used in various scientific research applications. It is a useful reagent for organic synthesis, as it has a wide range of reactivity and can be used to construct various derivatives. HIMPB has been studied extensively for its biochemical and physiological effects, and its potential for use in laboratory experiments.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Benzamide compounds, including those with substitutions similar to our compound of interest, have been studied for their antioxidant properties. They are evaluated for total antioxidant capacity, free radical scavenging, and metal chelating activities. These properties are crucial in preventing oxidative stress-related diseases .

Antibacterial Activity

Similar benzamide derivatives have shown varying degrees of antibacterial activity against common pathogens such as E. coli, K. pneumoniae, and S. aureus. This suggests potential applications in developing new antibacterial agents .

Psychoactive Substance Metabolism

While not directly related to our compound, studies on the metabolism of psychoactive substances like 25I-NBOMe, which is a potent 5-HT2A receptor agonist, can provide insights into how similar iodinated benzamide compounds might be metabolized in biological systems .

Enzyme Inhibition

Compounds structurally related to “2-hydroxy-5-iodo-N-(4-methoxyphenyl)benzamide” have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase. These enzymes are targets in Alzheimer’s disease research, suggesting potential therapeutic applications .

Mecanismo De Acción

Target of Action

The compound has been found to have an affinity data ic50 of 630nm , indicating that it may have a specific target in the body.

Mode of Action

The compound’s interaction with its targets could result in changes at the molecular level, potentially influencing cellular processes .

Biochemical Pathways

Pharmacokinetics

These properties would impact the compound’s bioavailability, determining how much of the compound reaches its target site in the body .

Result of Action

The compound’s interaction with its targets could result in changes at the molecular and cellular levels .

Propiedades

IUPAC Name |

2-hydroxy-5-iodo-N-(4-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO3/c1-19-11-5-3-10(4-6-11)16-14(18)12-8-9(15)2-7-13(12)17/h2-8,17H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUFTZFAQYHROG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-5-iodo-N-(4-methoxyphenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[Amino(imino)methyl]amino}alanine hydrochloride (H-Ala(Guanidino)-OH.HCl)](/img/structure/B6331579.png)

![3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester, 95%](/img/structure/B6331600.png)